molecular formula C11H8ClNO B6328338 6-(4-Chlorophenyl)-2-hydroxypyridine CAS No. 154476-86-5

6-(4-Chlorophenyl)-2-hydroxypyridine

Cat. No.: B6328338
CAS No.: 154476-86-5
M. Wt: 205.64 g/mol
InChI Key: MRWFLWCUQWXKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-2-hydroxypyridine is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 2-position and a 4-chlorophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)-2-hydroxypyridine typically involves the reaction of 4-chlorobenzaldehyde with 2-hydroxypyridine under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction mixture is heated to reflux, facilitating the formation of the desired product through a condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Chlorophenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of 6-(4-chlorophenyl)-2-pyridone.

    Reduction: Formation of 6-(4-chlorophenyl)-2-aminopyridine.

    Substitution: Formation of 6-(4-aminophenyl)-2-hydroxypyridine.

Scientific Research Applications

6-(4-Chlorophenyl)-2-hydroxypyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins, leading to altered cellular responses.

Comparison with Similar Compounds

    6-(4-Bromophenyl)-2-hydroxypyridine: Similar structure but with a bromine atom instead of chlorine.

    6-(4-Methylphenyl)-2-hydroxypyridine: Contains a methyl group instead of chlorine on the phenyl ring.

    6-(4-Nitrophenyl)-2-hydroxypyridine: Features a nitro group on the phenyl ring.

Uniqueness: 6-(4-Chlorophenyl)-2-hydroxypyridine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. The chlorine atom can also enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Properties

IUPAC Name

6-(4-chlorophenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-6-4-8(5-7-9)10-2-1-3-11(14)13-10/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWFLWCUQWXKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622079
Record name 6-(4-Chlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154476-86-5
Record name 6-(4-Chlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.